molecular formula C13H15NO3 B6149469 ethyl 4-ethoxy-1H-indole-2-carboxylate CAS No. 1156857-24-7

ethyl 4-ethoxy-1H-indole-2-carboxylate

Cat. No.: B6149469
CAS No.: 1156857-24-7
M. Wt: 233.3
InChI Key:
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Description

Ethyl 4-ethoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by its indole core structure, which is substituted with an ethoxy group at the 4-position and an ethyl ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethoxy-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an electrophilic substitution reaction using ethyl iodide and a base like potassium carbonate.

    Esterification: The carboxylic acid group at the 2-position can be esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethyl iodide and potassium carbonate in anhydrous conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Ethyl 4-ethoxy-1H-indole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole core structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-ethoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl indole-2-carboxylate: Lacks the ethoxy group at the 4-position, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its solubility and pharmacokinetics.

    4-Ethoxy-1H-indole-2-carboxylic acid: The carboxylic acid form, which may have different chemical properties and biological activities.

Properties

CAS No.

1156857-24-7

Molecular Formula

C13H15NO3

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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